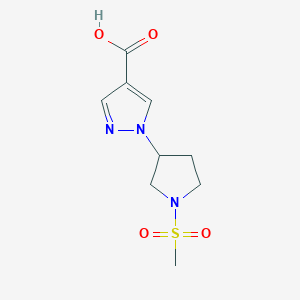
1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
描述
The compound “1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is substituted with a methylsulfonyl group. The molecule also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The pyrazole ring is substituted with a carboxylic acid group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrazole rings would give the molecule a certain degree of rigidity. The electron-withdrawing nature of the sulfonyl and carboxylic acid groups could influence the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The pyrrolidine ring might undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group could enhance the compound’s solubility in water .科学研究应用
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Pyrazole derivatives, including those related to the chemical , have been synthesized and studied for their molecular structure using methods like X-ray diffraction and density-functional-theory (DFT) calculations. This is critical for understanding the physical and chemical properties of these compounds (Shen et al., 2012).
Experimental and Quantum-Chemical Studies : The reaction mechanisms of pyrazole derivatives have been explored through experimental and theoretical approaches, highlighting the potential for varied applications in chemical synthesis (Yıldırım et al., 2005).
Chemical Functionalization and Applications
Functionalization Reactions : Research has been conducted on the functionalization of pyrazole-3-carboxylic acid, which is relevant for creating new chemical entities with potential applications in pharmaceuticals and materials science (Yıldırım et al., 2005).
Iron(II) Complexes : Studies have shown that pyrazole derivatives can form complexes with metals like iron, leading to materials with interesting properties like spin-crossover, which could be useful in magnetic and electronic applications (Cook et al., 2015).
Nano Organo Solid Acids : Pyrazole derivatives have been utilized in the synthesis of novel nano organo solid acids, indicating their potential in catalysis and green chemistry applications (Zolfigol et al., 2015).
Synthesis of Condensed Pyrazoles : Pyrazole derivatives have been used in cross-coupling reactions to create condensed pyrazoles, which are important in medicinal chemistry and materials science (Arbačiauskienė et al., 2011).
Magnetically Separable Catalysts : Research has been conducted on using pyrazole derivatives in the development of magnetically separable catalysts for organic synthesis, which is a significant advancement in sustainable chemistry (Zhang et al., 2016).
Synthesis of Amino Dicarbonyl Compounds : Pyrazole derivatives have been employed in the synthesis of functionalized ligands, important for developing new pharmaceuticals and chemical reagents (Meskini et al., 2011).
未来方向
属性
IUPAC Name |
1-(1-methylsulfonylpyrrolidin-3-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-17(15,16)11-3-2-8(6-11)12-5-7(4-10-12)9(13)14/h4-5,8H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRYGFNRZVLIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



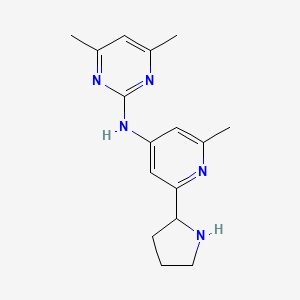
![[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399175.png)
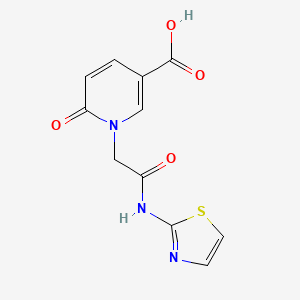
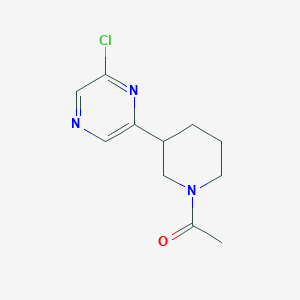

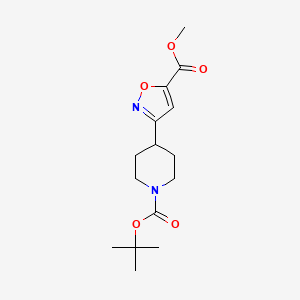
![[5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399182.png)
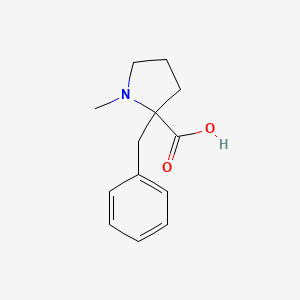
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1399184.png)
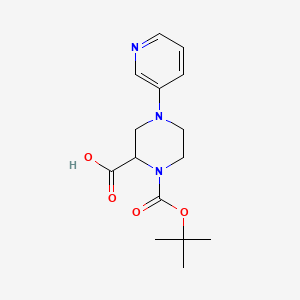
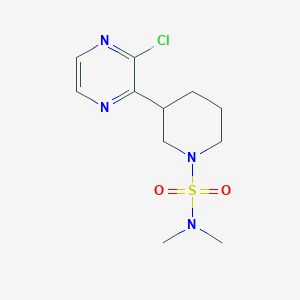
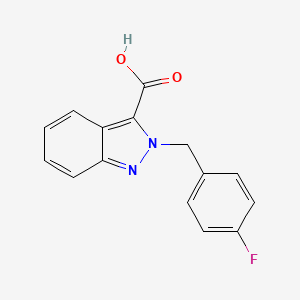
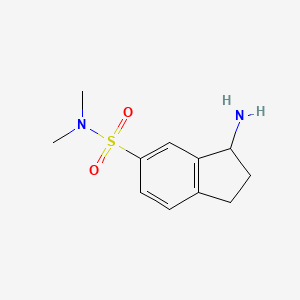
![3-[6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl]propanoic acid](/img/structure/B1399193.png)